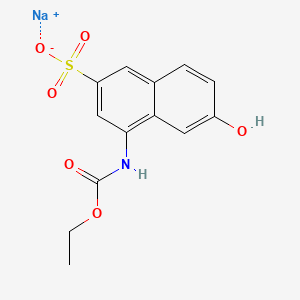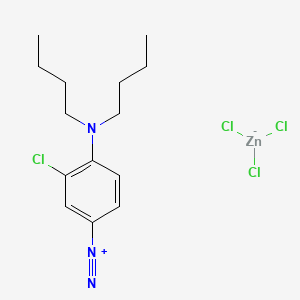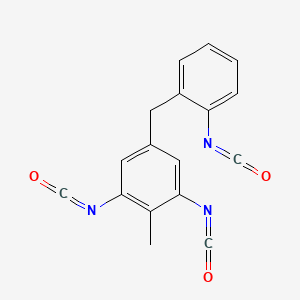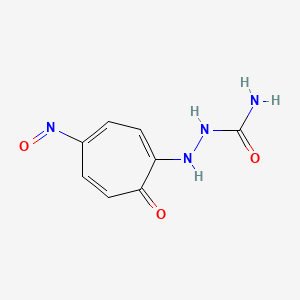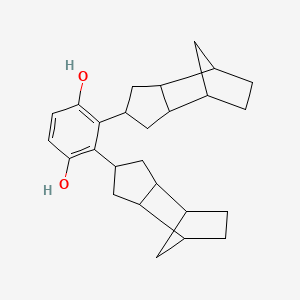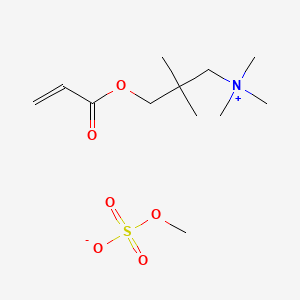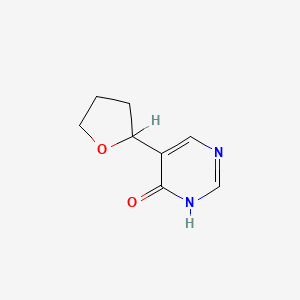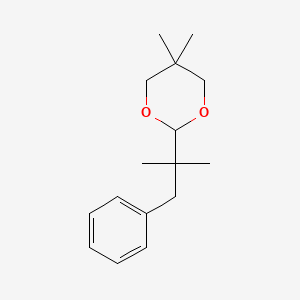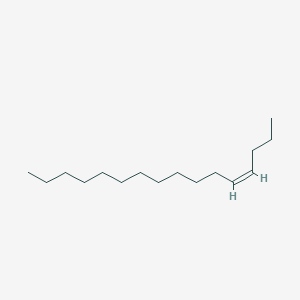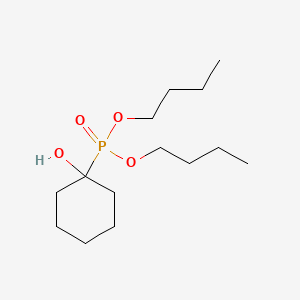
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a cyclohexyl ring with a hydroxyl group and two butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester typically involves the reaction of phosphonic acid derivatives with cyclohexanol under controlled conditions. One common method involves the esterification of phosphonic acid with dibutyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol and butanol.
Substitution: Formation of substituted phosphonic acid derivatives.
Scientific Research Applications
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt key biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (1-hydroxycyclohexyl)-, dimethyl ester: Similar structure but with methyl ester groups instead of butyl ester groups.
Phosphonic acid, (1-hydroxycyclohexyl)-, diethyl ester: Similar structure but with ethyl ester groups instead of butyl ester groups.
Phosphonic acid, (1-hydroxycyclohexyl)-, dipropyl ester: Similar structure but with propyl ester groups instead of butyl ester groups.
The uniqueness of this compound lies in its specific ester groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
60324-12-1 |
|---|---|
Molecular Formula |
C14H29O4P |
Molecular Weight |
292.35 g/mol |
IUPAC Name |
1-dibutoxyphosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C14H29O4P/c1-3-5-12-17-19(16,18-13-6-4-2)14(15)10-8-7-9-11-14/h15H,3-13H2,1-2H3 |
InChI Key |
FAJOHOSTGGEHAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C1(CCCCC1)O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




